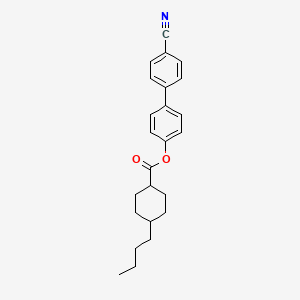

4-(4-Cyanophenyl)phenyl 4-butylcyclohexane-1-carboxylate

Description

4-(4-Cyanophenyl)phenyl 4-butylcyclohexane-1-carboxylate is a liquid crystal or mesogenic compound characterized by a 4-butylcyclohexane core linked to a carboxylate ester group. The ester moiety is further substituted with a biphenyl system containing a terminal cyano group (–CN) at the para position of the phenyl ring. This structure combines the rigidity of aromatic rings with the flexibility of the cyclohexane and alkyl chains, which is typical of compounds used in liquid crystal displays (LCDs).

Properties

IUPAC Name |

[4-(4-cyanophenyl)phenyl] 4-butylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO2/c1-2-3-4-18-5-11-22(12-6-18)24(26)27-23-15-13-21(14-16-23)20-9-7-19(17-25)8-10-20/h7-10,13-16,18,22H,2-6,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZWPROWEKXOLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601170563 | |

| Record name | 4′-Cyano[1,1′-biphenyl]-4-yl trans-4-butylcyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601170563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67284-58-6 | |

| Record name | 4′-Cyano[1,1′-biphenyl]-4-yl trans-4-butylcyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601170563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyanophenyl)phenyl 4-butylcyclohexane-1-carboxylate typically involves the esterification of 4-(4-cyanophenyl)phenol with 4-butylcyclohexane-1-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyanophenyl)phenyl 4-butylcyclohexane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Development

The compound has been explored for its potential as a pharmaceutical agent. Research indicates that derivatives of this compound can exhibit biological activity, particularly in the fields of oncology and neurology. For instance:

- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. Studies suggest that modifications to the phenyl and cyanophenyl groups can enhance efficacy against specific cancer types.

- Neuroprotective Effects : The compound may have applications in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems.

Materials Science

The unique molecular structure of 4-(4-Cyanophenyl)phenyl 4-butylcyclohexane-1-carboxylate makes it suitable for use in the development of advanced materials:

- Liquid Crystals : Its properties are being investigated for applications in liquid crystal displays (LCDs), where it may serve as a component that influences the optical characteristics of the display.

- Polymer Chemistry : The compound can be used as a monomer or additive in polymer synthesis, potentially improving thermal stability and mechanical properties of the resulting materials.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules:

- Synthetic Pathways : Researchers utilize this compound in various synthetic routes to create novel compounds with desired properties, facilitating advancements in chemical research.

- Functionalization : The presence of the cyanophenyl group allows for further functionalization, enabling chemists to tailor compounds for specific applications.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry highlighted the synthesis of analogs based on this compound. These analogs were tested against various cancer cell lines, demonstrating significant inhibitory effects on cell growth, particularly in breast cancer models. The study concluded that structural modifications could enhance anticancer activity.

Case Study 2: Liquid Crystal Applications

Research presented at the International Liquid Crystal Conference explored the use of this compound in liquid crystal formulations. The findings indicated that incorporating it into liquid crystal mixtures improved response times and thermal stability, making it a promising candidate for next-generation display technologies.

Mechanism of Action

The mechanism of action of 4-(4-Cyanophenyl)phenyl 4-butylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

Synthesis Pathways: The target compound likely employs esterification of 4-butylcyclohexane-1-carboxylic acid with a cyanophenylphenol derivative, analogous to methods in . Urea derivatives () and heterocycles () require condensation or cyclization steps, which are less applicable to ester systems.

Conformational Analysis :

- Puckering parameters (Q, θ, φ) for cyclohexane/ene rings () provide benchmarks for comparing rigidity/flexibility. The target compound’s cyclohexane ring is expected to adopt a chair conformation, minimizing steric strain.

Functional Group Impact: –CN vs. –CF₃/–Cl/–F: Cyano groups enhance polarizability, favoring nematic LC phases, while halogens improve thermal stability . Ester (–COO–) vs. Amide (–CONH–): Esters offer better volatility for LC processing, whereas amides improve mechanical stability .

Biological Activity

The compound 4-(4-Cyanophenyl)phenyl 4-butylcyclohexane-1-carboxylate (CAS Number: 298219-51-9) is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

- Molecular Formula : C₃₆H₃₁N₁O₂

- Molecular Weight : 561.63 g/mol

- IUPAC Name : this compound

This compound features a cyanophenyl group, a butyl cyclohexane moiety, and a carboxylate functional group, which contribute to its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may bind to receptors, influencing signal transduction pathways that regulate cellular responses.

Anticancer Activity

Recent studies have suggested that this compound exhibits promising anticancer properties. In vitro experiments demonstrated that the compound can induce apoptosis in cancer cell lines by activating caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| HeLa (Cervical Cancer) | 15.3 | Caspase activation |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro assays indicated effective inhibition against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Study on Anticancer Effects :

- Antimicrobial Activity Assessment :

- Mechanistic Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.